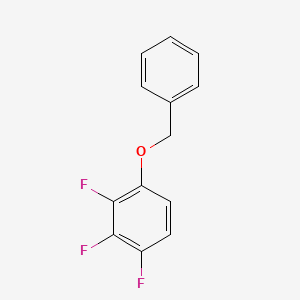

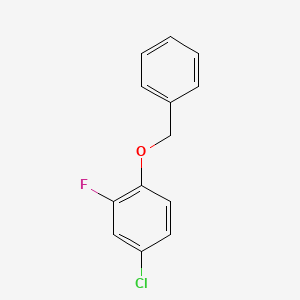

1-(Benzyloxy)-4-chloro-2-fluorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is 1S/C13H10ClFO/c14-11-6-7-13 (12 (15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Aryl halides like 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Physical and Chemical Properties Analysis

4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Herbicide Potency

One notable application of a derivative of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene is in the field of herbicides. A study by Li et al. (2005) investigated two isomeric compounds containing the 4-chloro-2-fluoro-1-(phenylmethoxy)benzene structure. They found that one of these compounds exhibited significantly higher herbicidal potency compared to the other. This finding highlights the potential of such compounds in agricultural applications, particularly in weed control (Li et al., 2005).

Reactivity in Polymer Synthesis

In polymer chemistry, 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene derivatives have been studied for their reactivity. Barson et al. (1996) examined how derivatives of this compound react with the benzoyloxy radical. They found that 4-fluoro and 4,4'-difluorostilbene showed similar reactivities, which is crucial for understanding the behavior of these compounds in polymer synthesis (Barson et al., 1996).

Photostabilizing Effect in Drug Design

A study by Protti et al. (2012) explored the photodehalogenation of certain fluoro or chlorobenzene derivatives, which includes structures related to 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene. They noted that certain substituents, such as SiMe3 and SnMe3, did not affect the primary dehalogenation but had a stabilizing effect. This discovery is important for designing less phototoxic fluorinated drugs, suggesting a potential application in pharmaceuticals (Protti et al., 2012).

Antimicrobial Activity

In the context of antimicrobial research, Liaras et al. (2011) synthesized derivatives of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene with various substituents, including chloro groups, and evaluated their antimicrobial activity. They discovered that these compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This finding points towards the potential of such compounds in developing new antimicrobial agents (Liaras et al., 2011).

Liquid Crystal Technology

The compound has been studied in the context of liquid crystal technology as well. Ojha and Pisipati (2003) conducted a computational analysis of the molecular ordering of certain mesogens, which are compounds used in liquid crystal technology. Their study included derivatives of 4-Chloro-2-fluoro-1-(phenylmethoxy)benzene, revealing insights into the molecular behavior crucial for the development of liquid crystal displays (Ojha & Pisipati, 2003).

Eigenschaften

IUPAC Name |

4-chloro-2-fluoro-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWOKOIDIZNZOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)